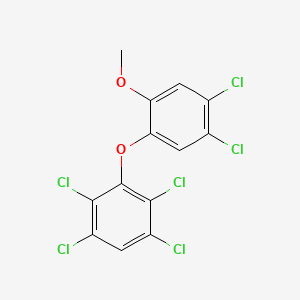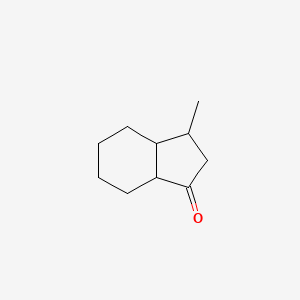
1H-Inden-1-one, octahydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, octahydro-3-methyl- is an organic compound with the molecular formula C10H16O. It is a derivative of indenone, characterized by the presence of a fully saturated bicyclic structure. This compound is also known by other names such as 1-Indanone, hexahydro-3-methyl- and Bicyclo[4.3.0]nonan-7-one, 3-methyl-.
Preparation Methods
The synthesis of 1H-Inden-1-one, octahydro-3-methyl- can be achieved through various synthetic routes. One common method involves the hydrogenation of 1H-Inden-1-one, octahydro- in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
1H-Inden-1-one, octahydro-3-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1H-Inden-1-one, octahydro-3-methyl- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, octahydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Inden-1-one, octahydro-3-methyl- can be compared with other similar compounds, such as:
1H-Inden-1-one, octahydro-: This compound lacks the methyl group present in 1H-Inden-1-one, octahydro-3-methyl-, which may result in different chemical and biological properties.
1-Indanone: This compound has a similar bicyclic structure but differs in the degree of saturation and functional groups.
Properties
CAS No. |
64558-16-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-methyl-2,3,3a,4,5,6,7,7a-octahydroinden-1-one |
InChI |
InChI=1S/C10H16O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h7-9H,2-6H2,1H3 |
InChI Key |
CQLYRJDTAQYJIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


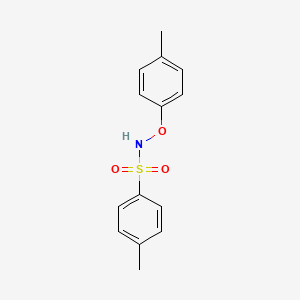

![Propanedinitrile, [(4-iodophenyl)methylene]-](/img/structure/B14490727.png)
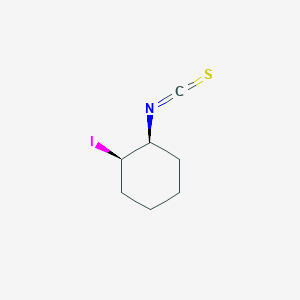
![[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B14490739.png)
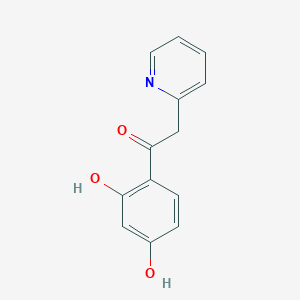
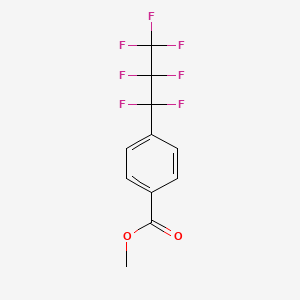
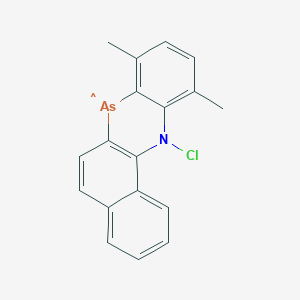
![{2-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B14490770.png)
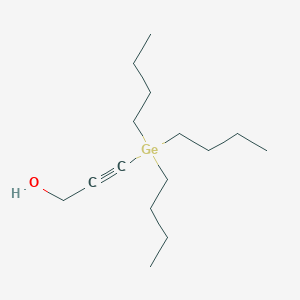
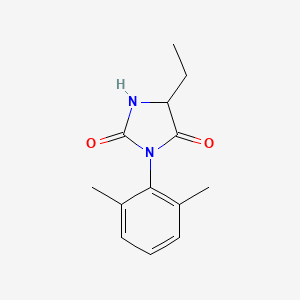
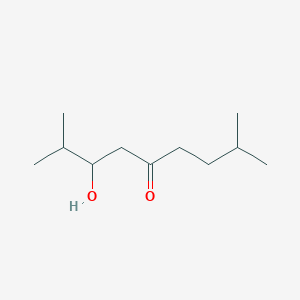
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
